Cas no 4721-07-7 (4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol)

4721-07-7 structure
Nombre del producto:4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-Benzenediol,4-[2-(3,5-dihydroxyphenyl)ethenyl]-
- Oxyresveratrol
- 2',3,4',5-Stilbenetetrol
- 2,3',4,5'-Tetrahydroxystilbene
- 3,4,3',5'-tetrahydroxy-trans-stilbene
- 3,5,2',4'-Tetrahydroxystilbene
- 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- 4-[2-(3,5-Dihydroxyphenyl)ethenyl]-1,3-benzenediol
- puag-haad
- trans-2,3',4,5'-tetrahydroxystilbene
- trans-oxyresveratrol
- NSC 315550
- 4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
- 4721-07-7
- 2,4,3',5'-Tetrahydroxystilbene
- OXYRESVENOX
- 1,3-BENZENEDIOL, 4-((1E)-2-(3,5-DIHYDROXYPHENYL)ETHENYL)-
- Oxyresveratrol, >=97.0% (HPLC)
- N.357
- HMS3885N20
- 4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
- 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-, (E)-
- BDBM50108046
- HY-N1430
- Hydroxyresveratrol
- Q7116143
- CCG-266904
- LMPK13090011
- 3' 4 5'-tetrahydroxystilbene
- HYDROXYRESVERATROL [INCI]
- trans-2,4,3'',5''-tetrahydroxystilbene
- REGID_for_CID_658108
- AC-5279
- 29700-22-9
- AS-35032
- CS-5655
- AKOS015915071
- trans-2,4,3',5'-tetrahydroxystilbene
- UNII-6V071CP5CR
- A820013
- (E)-5,5'-(ethene-1,2-diyl)bis(benzene-1,3-diol)
- MFCD11974969
- 2,3',4,5'-Tetrahydroxy-trans-stilbene
- EN300-18754447
- NCGC00169713-02!4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- O0373
- 4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- s4739
- (oxyresveratrol)4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
- Z2311627398
- ACon1_001063
- REGID_for_CID_5281717
- NSC315550
- SMR001397189
- NS00124301
- 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- 4-(3,5-Dihydroxystyryl)benzene-1,3-diol
- MEGxp0_001057
- HMS2218H19
- CHEBI:7870
- 1,3-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]-
- BCP24308
- NCGC00169713-02
- TRANS-STILBENE-2,4,3',5'-TETROL
- DTXSID801030442
- J-501984
- OXYLRESVERATROL
- Tetrahydroxystilbene
- MLS002473086
- PDHAOJSHSJQANO-OWOJBTEDSA-N
- SCHEMBL501690
- EN300-7368059
- 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-
- 4-(2-(3,5-dihydroxyphenyl)ethenyl)benzene-1,3-diol
- NSC-315550
- O-RES cpd
- cid_5281717
- NCGC00169713-01
- (E)-4-(3,5-Dihydroxystyryl)benzene-1,3-diol
- GLXC-19085
- 2,3',4,5'-STILBENETETROL, (E)-
- 6V071CP5CR
- CHEMBL43065
-
- Renchi: InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
- Clave inchi: PDHAOJSHSJQANO-OWOJBTEDSA-N
- Sonrisas: OC1C=C(O)C=C(/C=C/C2C=CC(O)=CC=2O)C=1
Atributos calculados
- Calidad precisa: 244.07400
- Masa isotópica única: 244.074
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 282
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 80.9A^2
Propiedades experimentales
- Color / forma: Yellow solid
- Denso: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 190-192 ºC
- Punto de ebullición: 523.8ºC at 760mmHg
- Punto de inflamación: 260.8ºC
- índice de refracción: 1.8
- Disolución: Almost insoluble (0.037 g/l) (25 º C),
- PSA: 80.92000
- Logp: 2.67940
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18754447-0.05g |
4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
4721-07-7 | 0.05g |
$2755.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216220-1g |
(E/Z)-Oxyresveratrol |
4721-07-7 | 98% | 1g |
¥7407.00 | 2024-05-12 | |
Crysdot LLC | CD12070094-1g |
4-(3,5-Dihydroxystyryl)benzene-1,3-diol |
4721-07-7 | 97% | 1g |
$847 | 2024-07-24 |
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Literatura relevante
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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